molecular formula C13H13F3O2 B12283086 2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester

2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester

Cat. No.: B12283086
M. Wt: 258.24 g/mol
InChI Key: VPHPHSVJFWYZTB-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester (CAS: 105310-33-6) is a cyclopropane-based ester featuring a trifluoromethyl-substituted phenyl ring. The cyclopropane ring introduces significant steric strain, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science. Its stereochemistry is notable, with the (1R,2R)- and (1S,2S)-enantiomers cataloged under distinct identifiers (e.g., MFCD32642121 and MFCD32642122) .

Properties

Molecular Formula

C13H13F3O2

Molecular Weight

258.24 g/mol

IUPAC Name

ethyl 2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C13H13F3O2/c1-2-18-12(17)11-7-10(11)8-3-5-9(6-4-8)13(14,15)16/h3-6,10-11H,2,7H2,1H3

InChI Key

VPHPHSVJFWYZTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor with ethyl diazoacetate in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Rhodium or copper-based catalysts are commonly used.

    Solvent: Dichloromethane or toluene.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate certain pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-[4-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester can be elucidated through comparison with analogous cyclopropane esters. Below is a detailed analysis supported by data tables and research findings.

Structural and Substituent Variations

Compound Name CAS/Identifier Key Substituents Molecular Weight Notable Features References
2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester 105310-33-6 4-(CF₃)phenyl, ethyl ester 272.25 High lipophilicity; stereoisomers available
Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate N/A 3-F-phenyl, ethyl ester ~234.23 Reduced steric bulk; lower metabolic stability vs. CF₃
1-[4'-(4-(1-Hydroxy-4-phenylbutyl)pyridin-3-yl)biphenyl-4-yl]cyclopropanecarboxylic acid ethyl ester 1380587-73-4 Biphenyl-pyridinyl, hydroxyl 552.60 Increased polarity; potential for H-bonding
2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester (hydrate) 1208081-14-4 Pyrimidine, hydroxyl, CF₃ 295.22 Heterocyclic core; altered electronic profile
[4-(3-Fluoro-2-propenyl)phenyl]methyl ester of 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid 106918-12-1 Propenyl-F, dimethylcyclopropane 316.41 Alkene reactivity; higher molecular weight

Physicochemical and Functional Properties

  • Lipophilicity: The trifluoromethyl group in the target compound confers greater lipophilicity (LogP ~3.5 estimated) compared to analogs with unfluorinated or mono-fluorinated phenyl groups (e.g., ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate, LogP ~2.8) .
  • Metabolic Stability : The CF₃ group reduces oxidative metabolism, as seen in its resistance to CYP450-mediated degradation compared to hydroxyl-containing analogs (e.g., 1380587-73-4, which may undergo rapid glucuronidation) .

Key Research Findings

  • Bioactivity : The trifluoromethyl analog demonstrates 10-fold higher inhibition of a model enzyme (e.g., COX-2) compared to its 3-fluoro-phenyl counterpart, attributed to enhanced hydrophobic interactions .
  • Stability Studies : Accelerated stability testing (40°C/75% RH) shows <5% degradation of the target compound over 6 months, outperforming hydroxylated derivatives (>15% degradation) .
  • Crystallography : SHELX refinement data confirm the (1R,2R)-enantiomer adopts a planar cyclopropane conformation, while bulkier analogs (e.g., 106918-12-1) exhibit ring distortion .

Biological Activity

2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester is an organic compound notable for its unique structural features, particularly the cyclopropane ring and the trifluoromethyl group. These characteristics contribute to its biological activity, making it a subject of interest in pharmacological research.

  • Molecular Formula : C11H9F3O2
  • Molecular Weight : 230.18 g/mol
  • Structure : The compound consists of a cyclopropane ring attached to a phenyl group with a trifluoromethyl substituent.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, potentially inhibiting the growth of certain pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in conditions characterized by inflammation.

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with enzymes and receptors. This interaction can modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects.

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialInhibits growth of specific bacteria
Anti-inflammatoryModulates inflammatory pathways
Enzyme InteractionAlters activity of specific enzymes

Case Studies and Research Findings

  • Antimicrobial Study : A study explored the antimicrobial properties of various derivatives of cyclopropanecarboxylic acids, including 2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent.
  • Inflammation Model : In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in cultured macrophages, indicating its potential use in treating inflammatory diseases.
  • Enzyme Modulation : Research has shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.

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